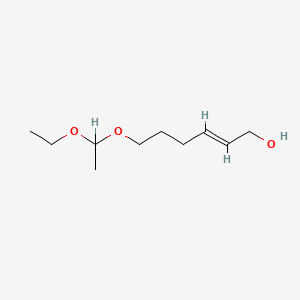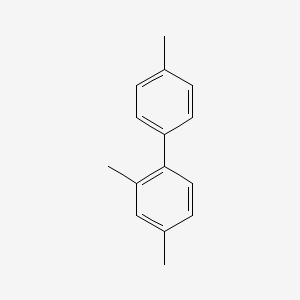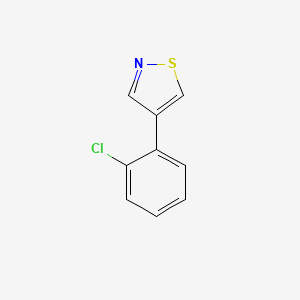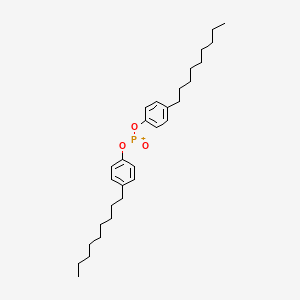
2,2,3-Trimethylcyclopentaneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethylcyclopentaneacetic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with three methyl groups and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylcyclopentaneacetic acid can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by carboxylation. The reaction typically involves the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of methyl iodide to introduce the methyl groups. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reactions, and advanced purification techniques like distillation and crystallization are used to obtain high-purity products.
化学反応の分析
Types of Reactions
2,2,3-Trimethylcyclopentaneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride under UV light.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,2,3-Trimethylcyclopentaneacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,2,3-Trimethylcyclopentaneacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptor sites, thereby influencing biochemical processes. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
類似化合物との比較
Similar Compounds
- 2,2,4-Trimethylpentanoic acid
- 2,3,3-Trimethylbutanoic acid
- 2,2-Dimethylcyclopentaneacetic acid
Comparison
Compared to similar compounds, 2,2,3-Trimethylcyclopentaneacetic acid exhibits unique structural features that influence its reactivity and applications. The presence of three methyl groups on the cyclopentane ring provides steric hindrance, affecting its chemical behavior and interactions with other molecules. This uniqueness makes it a valuable compound for specific synthetic and research purposes.
特性
CAS番号 |
473-47-2 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2-(2,2,3-trimethylcyclopentyl)acetic acid |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(11)12)10(7,2)3/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChIキー |
ZSIJHYWOSUSCDZ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1(C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


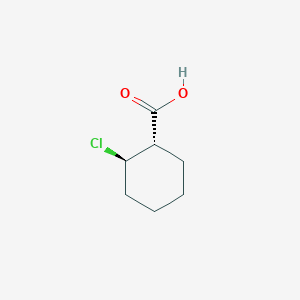
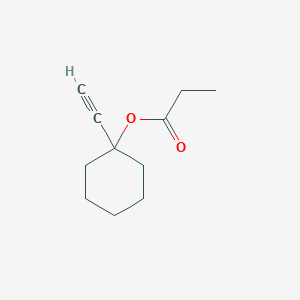

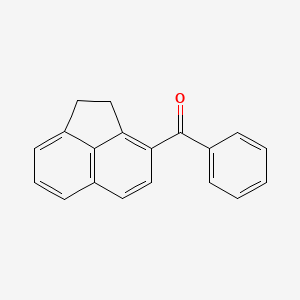
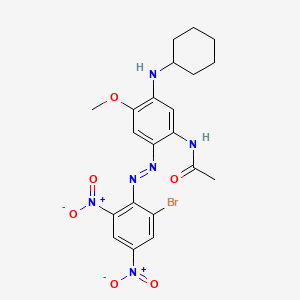
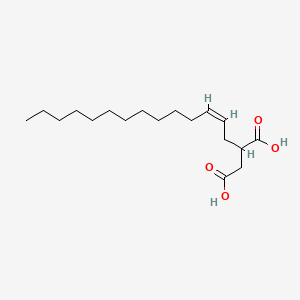
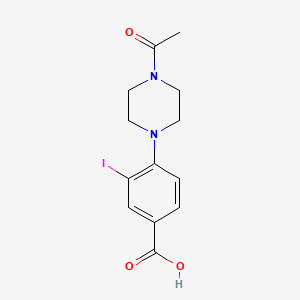
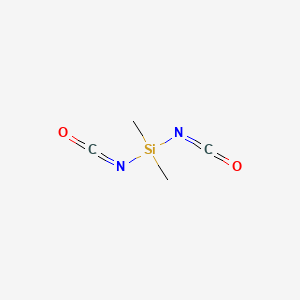
![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)

